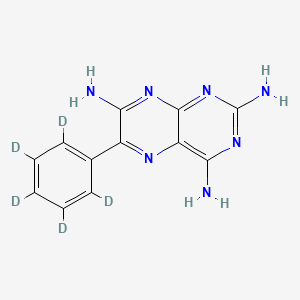

Triamteren D5

Übersicht

Beschreibung

Triamteren D5 ist eine deuteriummarkierte Version von Triamteren, einem kaliumsparenden Diuretikum. Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und den Metabolismus von Triamteren zu untersuchen. Die Verbindung ist bekannt für ihre Fähigkeit, epitheliale Natriumkanäle (ENaC) spannungsabhängig zu blockieren, was sie in verschiedenen biologischen und medizinischen Studien nützlich macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird synthetisiert, indem Deuteriumatome in das Triamterenmolekül eingeführt werden. Der Prozess beinhaltet den selektiven Austausch von Wasserstoffatomen durch Deuterium. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich katalytischer Hydrierung unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung von Deuteriumgas und speziellen Katalysatoren. Der Prozess wird sorgfältig kontrolliert, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird typischerweise durch chromatographische Verfahren gereinigt, um alle Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: Deuteriumatome in this compound können unter bestimmten Bedingungen durch andere Atome oder Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene deuterierte Metaboliten und Derivate von this compound. Diese Produkte werden oft in weiteren Forschungen verwendet, um die Pharmakokinetik und den Metabolismus der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als interner Standard in der Massenspektrometrie verwendet, um Triamterenspiegel zu quantifizieren.

Biologie: Hilft bei der Untersuchung der Auswirkungen von Triamteren auf zelluläre Prozesse und Ionenkanäle.

Medizin: Wird in pharmakokinetischen Studien verwendet, um den Metabolismus und die Ausscheidung von Triamteren zu verstehen.

Industrie: Wird bei der Entwicklung neuer Diuretika und Formulierungen eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es epitheliale Natriumkanäle (ENaC) blockiert, die sich auf der luminalen Seite des distalen gewundenen Tubulus und des Sammelrohrs in den Nieren befinden. Diese Hemmung verhindert die Natriumresorption, was zu einer erhöhten Natriumausscheidung und einer verminderten Kaliumausscheidung führt. Die Wirkung der Verbindung auf ENaC ist spannungsabhängig, was sie zu einem wertvollen Werkzeug bei der Untersuchung der Ionenkanalfunktion und -regulation macht .

Wissenschaftliche Forschungsanwendungen

Triamterene D5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry to quantify Triamterene levels.

Biology: Helps in studying the effects of Triamterene on cellular processes and ion channels.

Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Triamterene.

Industry: Employed in the development of new diuretic drugs and formulations .

Wirkmechanismus

Target of Action

Triamterene D5, also known as Triamterene-d5, primarily targets the Epithelial Sodium Channels (ENaC) located on the lumen side of the distal part of the nephron in the kidneys . These channels play a crucial role in sodium reabsorption and potassium excretion .

Mode of Action

Triamterene D5 acts by directly blocking the ENaC . This action inhibits the reabsorption of sodium ions and promotes the excretion of sodium ions and water, while simultaneously decreasing the excretion of potassium . This mode of action classifies Triamterene D5 as a potassium-sparing diuretic .

Biochemical Pathways

The primary biochemical pathway affected by Triamterene D5 is the sodium reabsorption pathway in the distal nephron of the kidneys . By blocking the ENaC, Triamterene D5 disrupts the normal sodium ion reabsorption, leading to increased sodium and water excretion and decreased potassium excretion . This action can affect the overall electrolyte balance in the body.

Pharmacokinetics

Triamterene D5 is rapidly absorbed in the gastrointestinal tract . Its onset of action is achieved within 2 to 4 hours after oral ingestion, and its duration of action is 12-16 hours . It’s also worth noting that Triamterene is extensively metabolized by hydroxylation to form its major metabolite, hydroxytriamterene sulfuric acid ester .

Result of Action

The primary result of Triamterene D5’s action is the promotion of diuresis . By increasing the excretion of sodium ions and water, Triamterene D5 can help reduce fluid retention (edema) and manage hypertension . Due to its potassium-sparing effect, it can also lead to an increase in serum potassium levels, which may result in hyperkalemia .

Action Environment

The action, efficacy, and stability of Triamterene D5 can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH level of the gastrointestinal tract. Additionally, factors such as renal function can impact the drug’s excretion and overall effectiveness. It’s also important to note that Triamterene D5 should be used with caution in patients with conditions like diabetes, liver impairment, and kidney failure .

Biochemische Analyse

Biochemical Properties

Triamterene D5 interacts with the epithelial sodium channel (ENaC) in a voltage-dependent manner . This interaction is crucial for its function as a diuretic, as it blocks the ENaC, preventing sodium uptake and decreasing potassium secretion . This biochemical interaction is central to the role of Triamterene D5 in managing hypertension and edema .

Cellular Effects

Triamterene D5 has been shown to influence cell function by modulating sodium and potassium levels within the cell . It inhibits the increase in glucose uptake induced by TGR5 agonists in CHO-K1 cells expressing the TGR5 gene . In cultured NCI-H716 cells, TGR5 activation increases GLP-1 secretion by increasing calcium levels, and Triamterene inhibits these increased calcium levels .

Molecular Mechanism

The molecular mechanism of action of Triamterene D5 involves blocking the ENaC on the lumen side of the kidney collecting tubule . This prevents sodium reabsorption and decreases potassium secretion, which is a key mechanism in its function as a diuretic . It also acts as an inhibitor of the TGR5 receptor, reducing glucose uptake and GLP-1 secretion in a dose-dependent manner .

Temporal Effects in Laboratory Settings

The effects of Triamterene D5 can change over time in laboratory settings. For example, the diuretic effect of Triamterene may not be observed for several days after administration

Dosage Effects in Animal Models

In animal models, the effects of Triamterene D5 can vary with different dosages . For example, Triamterene dose-dependently inhibits the increase in glucose uptake induced by TGR5 agonists in CHO-K1 cells expressing the TGR5 gene

Metabolic Pathways

Triamterene D5 is involved in the metabolic pathway that regulates sodium and potassium balance in the body . It interacts with the ENaC in the kidneys, influencing the reabsorption of sodium ions and the secretion of potassium ions

Transport and Distribution

Triamterene D5 is transported and distributed within cells and tissues through its interaction with the ENaC . By blocking this channel, Triamterene D5 can influence its own localization and accumulation within cells

Subcellular Localization

Given its interaction with the ENaC, it is likely that Triamterene D5 is localized to areas of the cell where these channels are present

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triamterene D5 is synthesized by introducing deuterium atoms into the Triamterene molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

The industrial production of Triamterene D5 involves large-scale synthesis using deuterium gas and specialized catalysts. The process is carefully controlled to ensure high purity and yield. The final product is typically purified using chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Triamterene D5 undergoes several types of chemical reactions, including:

Oxidation: Triamterene D5 can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Deuterium atoms in Triamterene D5 can be substituted with other atoms or groups under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various deuterated metabolites and derivatives of Triamterene D5. These products are often used in further research to study the pharmacokinetics and metabolism of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amilorid: Ein weiteres kaliumsparendes Diuretikum, das ebenfalls ENaC blockiert.

Spironolacton: Ein kaliumsparendes Diuretikum, das durch Antagonisierung von Aldosteronrezeptoren wirkt.

Eplerenon: Ähnlich wie Spironolacton, aber mit weniger Nebenwirkungen.

Einzigartigkeit

Triamteren D5 ist einzigartig aufgrund seiner Deuteriummarkierung, die es besonders nützlich für pharmakokinetische Studien macht. Die Deuteriumatome bieten einen eindeutigen Massenunterschied, der eine präzise Quantifizierung und Verfolgung in biologischen Systemen ermöglicht. Dieses Merkmal unterscheidet es von anderen ähnlichen Verbindungen und erhöht seine Nützlichkeit in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYLWPVRPXGIIP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Triamterene D5 used in the analysis of Triamterene and Hydrochlorothiazide in plasma samples?

A1: Triamterene D5 is a deuterated form of Triamterene, meaning it has a very similar chemical structure to the analyte of interest (Triamterene) but with a slightly different mass due to the presence of heavier deuterium atoms. This makes it an ideal internal standard for mass spectrometry analysis. When added to plasma samples, Triamterene D5 behaves almost identically to Triamterene during sample preparation and analysis. [, ] This helps to correct for variations in instrument response and matrix effects, leading to more accurate and precise quantification of Triamterene and Hydrochlorothiazide in plasma.

Q2: What analytical technique was used to quantify Triamterene and Hydrochlorothiazide in the provided research?

A2: Both studies utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma. [, ] This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection offered by tandem mass spectrometry, allowing for accurate quantification of analytes in complex biological matrices like plasma.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)